Namino-Benzoyl Alogliptin Namino-Benzoyl Alogliptin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203168
InChI:
SMILES:
Molecular Formula: C₂₅H₂₅N₅O₃
Molecular Weight: 443.5

Namino-Benzoyl Alogliptin

CAS No.:

Cat. No.: VC0203168

Molecular Formula: C₂₅H₂₅N₅O₃

Molecular Weight: 443.5

* For research use only. Not for human or veterinary use.

Namino-Benzoyl Alogliptin -

Specification

Molecular Formula C₂₅H₂₅N₅O₃
Molecular Weight 443.5

Introduction

Chemical Identity and Structure

Molecular Composition and Nomenclature

Namino-Benzoyl Alogliptin is formally identified by its IUPAC name: (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)benzamide . This compound possesses a molecular formula of C25H25N5O3 and a calculated molecular weight of 443.5 g/mol . The compound has several identifiers including CAS Registry Numbers 2749281-73-8 and 1618644-32-8, as well as the UNII code XG7DGX9HTT .

The chemical structure of Namino-Benzoyl Alogliptin features essential components that determine its reactivity and properties:

  • A pyrimidine ring system with dioxo substituents

  • A piperidinyl group with an R-configuration at the 3-position

  • A benzamide moiety

  • A cyanobenzyl substituent

These structural elements collectively contribute to the compound's chemical behavior and its relationship to the parent drug Alogliptin.

Structural Relationship to Alogliptin

Namino-Benzoyl Alogliptin shares significant structural similarities with Alogliptin itself, which is marketed under the brand name Nesina and used as an adjunct to diet and exercise to improve glycemic control in adults with Type 2 diabetes mellitus . The key structural difference appears to be related to the benzamide group, which likely explains its designation as an impurity rather than a metabolite or derivative.

Formation and Origin

Synthetic Pathways

The formation of Namino-Benzoyl Alogliptin likely occurs during the synthesis of Alogliptin. Patent literature provides insight into the general synthetic approach for Alogliptin, which involves:

  • Reaction of N-methylbarbituric acid with a halogenating reagent in the presence of a base and solvent

  • Subsequent in situ reaction with 2-(bromomethyl)benzonitrile to form an intermediate compound

  • Reaction of this intermediate with (R)-piperidin-3-amine to form Alogliptin free base

  • Conversion to various salt forms, including the commercially used benzoate salt

Given the synthetic pathway, Namino-Benzoyl Alogliptin may form as a side product during one of these steps, particularly in reactions involving the benzamide functionality.

Analytical Detection and Characterization

Spectroscopic Identification

Spectroscopic methods that would be suitable for identifying this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • UV-Visible spectroscopy

  • Mass spectrometry

These techniques would provide complementary structural information to confirm the presence and identity of Namino-Benzoyl Alogliptin in pharmaceutical preparations.

Pharmaceutical Significance

Regulatory Considerations

As a known impurity of Alogliptin, Namino-Benzoyl Alogliptin would be subject to regulatory requirements regarding impurity levels in pharmaceutical products. The FDA evaluation of Alogliptin (Nesina) indicates the rigorous standards applied to medications of this class, suggesting careful monitoring of all associated impurities would be required.

Comparative Analysis

Structural Comparison with Related Compounds

Table 1: Comparison of Namino-Benzoyl Alogliptin with Parent Compound

PropertyNamino-Benzoyl AlogliptinAlogliptin
Chemical ClassificationImpurityActive Pharmaceutical Ingredient
Molecular FormulaC25H25N5O3 C18H21N5O2 (as free base)
Molecular Weight443.5 g/mol Approximately 339.4 g/mol (as free base)
Primary FunctionNone (impurity)DPP-4 inhibitor for diabetes management
Chemical StructureContains benzamide moietyExists as benzoate salt in commercial form
Regulatory StatusMonitored impurityFDA-approved medication

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